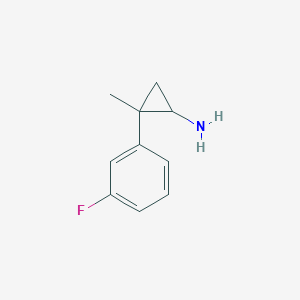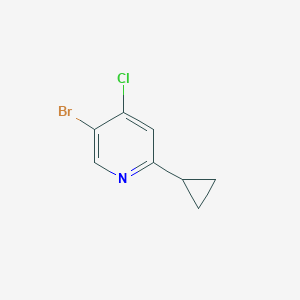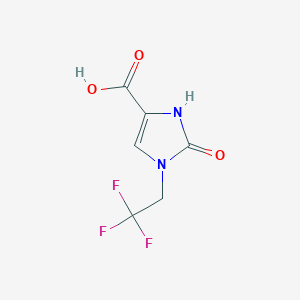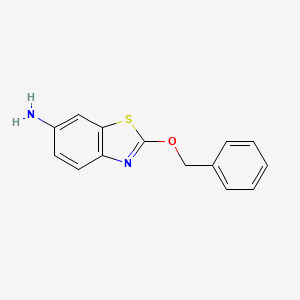![molecular formula C12H19NO B13240068 2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
2-[(1-Phenylpropyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Phenylpropyl)amino]propan-1-ol is an organic compound with the molecular formula C12H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpropyl)amino]propan-1-ol typically involves the reaction of 1-phenylpropan-1-amine with propylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
[ \text{C}9\text{H}{13}\text{N} + \text{C}3\text{H}6\text{O} \rightarrow \text{C}{12}\text{H}{19}\text{NO} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation and crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces halides or esters.
Applications De Recherche Scientifique
2-[(1-Phenylpropyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1-Phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biochemical and physiological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Ephedrine: A stimulant and decongestant used in the treatment of asthma and nasal congestion.
Pseudoephedrine: A decongestant used to relieve nasal congestion.
Uniqueness
2-[(1-Phenylpropyl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chiral nature allows for the existence of enantiomers, each with potentially different biological activities. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industry.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-(1-phenylpropylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(13-10(2)9-14)11-7-5-4-6-8-11/h4-8,10,12-14H,3,9H2,1-2H3 |
Clé InChI |
YCABZIFNBWPTGI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13239991.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)

![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)


![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)



![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
